Odor Threshold of 1-Hexen-3-ol in Edible Oil vs. Vinyl Propyl Ketone
In a standardized sensory panel using edible oil as the matrix, racemic 1-hexen-3-ol (vinyl propyl carbinol) exhibited an odor detection threshold of 0.5 ppm, which is 100-fold higher (i.e., less potent) than the structurally related vinyl propyl ketone at 0.005 ppm [1]. This quantitative threshold difference informs procurement when selecting between these volatile lipid oxidation products for sensory studies.
| Evidence Dimension | Odor detection threshold in edible oil (50% panel detection) |
|---|---|
| Target Compound Data | 0.5 ppm (racemic 1-hexen-3-ol) |
| Comparator Or Baseline | Vinyl propyl ketone: 0.005 ppm; 2-propyl furan: 6 ppm |
| Quantified Difference | 100-fold higher threshold vs. vinyl propyl ketone; 12-fold lower threshold vs. 2-propyl furan |
| Conditions | Edible oil matrix; 15–18 member trained taste panel; ASTM forced-choice ascending concentration series method |
Why This Matters
This quantifies the relative sensory impact of 1-hexen-3-ol versus alternative lipid oxidation products, guiding selection for flavor chemistry studies where precise odor contribution must be modeled.
- [1] Evans CD, Moser HA, List GR. Odor and flavor responses to additives in edible oils. J Am Oil Chem Soc. 1971;48(9):495-498. View Source
